molecular formula C26H46O2 B12628360 4,5-Didecylbenzene-1,2-diol CAS No. 919800-84-3

4,5-Didecylbenzene-1,2-diol

Cat. No.: B12628360
CAS No.: 919800-84-3
M. Wt: 390.6 g/mol
InChI Key: ZNUGDZASQKYQAR-UHFFFAOYSA-N
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Description

4,5-Didecylbenzene-1,2-diol: is an organic compound with the molecular formula C26H46O2 . It is a derivative of benzene, featuring two hydroxyl groups (-OH) attached to the benzene ring at positions 1 and 2, and two decyl chains attached at positions 4 and 5. This compound is part of the dihydroxybenzene family, which includes other well-known compounds such as catechol, resorcinol, and hydroquinone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-didecylbenzene-1,2-diol typically involves the alkylation of catechol (benzene-1,2-diol) with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction can be summarized as follows:

Catechol+2Decyl BromideK2CO3,DMFThis compound\text{Catechol} + 2 \text{Decyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} Catechol+2Decyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5-Didecylbenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Scientific Research Applications

Chemistry: 4,5-Didecylbenzene-1,2-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as an antioxidant and its role in drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, surfactants, and lubricants .

Mechanism of Action

The mechanism of action of 4,5-didecylbenzene-1,2-diol involves its interaction with biological membranes and enzymes. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the decyl chains can interact with lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

    Catechol (1,2-dihydroxybenzene): Lacks the decyl chains, making it more hydrophilic.

    Resorcinol (1,3-dihydroxybenzene): Has hydroxyl groups at different positions, affecting its reactivity.

    Hydroquinone (1,4-dihydroxybenzene): Different hydroxyl group positions and lacks decyl chains.

Uniqueness: 4,5-Didecylbenzene-1,2-diol is unique due to the presence of long hydrophobic decyl chains, which impart distinct physical and chemical properties compared to other dihydroxybenzenes. These properties make it suitable for applications in both hydrophilic and hydrophobic environments .

Properties

CAS No.

919800-84-3

Molecular Formula

C26H46O2

Molecular Weight

390.6 g/mol

IUPAC Name

4,5-didecylbenzene-1,2-diol

InChI

InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-19-23-21-25(27)26(28)22-24(23)20-18-16-14-12-10-8-6-4-2/h21-22,27-28H,3-20H2,1-2H3

InChI Key

ZNUGDZASQKYQAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=C(C=C1CCCCCCCCCC)O)O

Origin of Product

United States

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